Product packaging for (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol(Cat. No.:CAS No. 297765-46-9)

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol

Cat. No.: B2422150
CAS No.: 297765-46-9
M. Wt: 177.207
InChI Key: RNZBTHFXINDRDG-SECBINFHSA-N
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Description

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.207. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O B2422150 (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol CAS No. 297765-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-azido-1-(4-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5,9,13H,6H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZBTHFXINDRDG-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Selective Protection of the Hydroxyl Group:

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with subsequent reactions. This protection must be regioselective, leaving the azide (B81097) group untouched. Common protecting groups for alcohols that are stable under conditions used to react the azide include silyl ethers.

Silyl Ethers: The hydroxyl group can be converted to a silyl ether, such as a tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ether, by reacting the alcohol with the corresponding silyl chloride (e.g., TBSCl) in the presence of a base like imidazole. These groups are robust and can be selectively removed later using a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) without affecting the rest of the molecule.

Interactive Data Table: Hydroxyl Group Protection

Protecting GroupReagentsBaseSolventGeneral Yield (%)
TBS (tert-butyldimethylsilyl)TBSClImidazoleDMF>90
TES (triethylsilyl)TESClImidazoleDMF>90
MOM (methoxymethyl)MOMClDiisopropylethylamineCH₂Cl₂>85

This table provides general conditions for alcohol protection. The specific application to (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol is expected to proceed with similar efficiency.

By employing these regioselective transformations, this compound serves as a versatile chiral scaffold, allowing for the independent manipulation of its azide and hydroxyl functionalities to access a diverse range of complex and valuable chemical entities.

1,3 Dipolar Cycloaddition to Triazoles:

The azide (B81097) group readily undergoes [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazole rings. This reaction, particularly the copper(I)-catalyzed version (CuAAC or "click chemistry"), is exceptionally regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction conditions are mild and compatible with the free hydroxyl group, making it a powerful tool for molecular construction and bioconjugation. This transformation allows for the introduction of a wide variety of substituents into the molecule via the alkyne partner.

The general reaction proceeds as follows: (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol reacts with a terminal alkyne (R-C≡CH) in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, to yield (1S)-1-(4-methylphenyl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)ethan-1-ol.

Transformation of the Hydroxyl Group

To perform reactions at other sites of the molecule or to introduce different functionalities, the hydroxyl group can be regioselectively protected or converted into a better leaving group.

Stereospecific Transformations and Synthetic Utility of 1s 2 Azido 1 4 Methylphenyl Ethan 1 Ol As a Chiral Building Block

Conversion to Chiral β-Amino Alcohols

The conversion of β-azido alcohols into the corresponding β-amino alcohols is a fundamental transformation that provides access to a crucial class of compounds. Enantiomerically pure 1,2-amino alcohols are not only found in various pharmaceutical products but also serve as essential chiral auxiliaries and ligands in asymmetric synthesis nih.gov. The azide (B81097) group in (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol serves as a masked amine, which can be revealed through several reliable reduction methods.

Catalytic Hydrogenation of Azido (B1232118) Alcohols

Catalytic hydrogenation is a widely employed, efficient method for the reduction of azides to primary amines. This reaction is typically clean and high-yielding. For the conversion of this compound, the process involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

The reaction proceeds with the retention of configuration at the stereocenters, making it a stereospecific transformation. The azido group is reduced to an amino group, yielding the corresponding chiral β-amino alcohol, (1S)-2-amino-1-(4-methylphenyl)ethan-1-ol. The inherent rigidity of some ligands used in asymmetric transfer hydrogenation has been shown to be important for achieving good enantioselectivity mdpi.com.

Table 1: Typical Conditions for Catalytic Hydrogenation of β-Azido Alcohols

Parameter Condition
Catalyst Palladium on Carbon (Pd/C, 5-10 mol%)
Reducing Agent Hydrogen Gas (H₂)
Solvent Methanol (MeOH) or Ethanol (EtOH)
Temperature Room Temperature

| Pressure | 1-4 atm |

Staudinger Reduction and Subsequent Derivatization to Amines

The Staudinger reduction offers a mild alternative to catalytic hydrogenation for converting azides to amines, avoiding the use of high-pressure hydrogen gas or metal catalysts organic-chemistry.org. The reaction is a two-step process that is highly chemoselective for the azide group wikipedia.orgmdpi.com.

In the first step, this compound is treated with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate with the concomitant loss of nitrogen gas wikipedia.orgalfa-chemistry.com. The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide organic-chemistry.orgalfa-chemistry.com. In the second step, this intermediate is hydrolyzed with water to yield the primary amine, (1S)-2-amino-1-(4-methylphenyl)ethan-1-ol, and a phosphine oxide byproduct, such as triphenylphosphine oxide wikipedia.org. This reduction is noted for being sluggish with aryl or bulky aliphatic azides, but specialized phosphine reagents have been developed to overcome this nih.gov.

The resulting amine can be readily derivatized. For instance, it can be protected with a Boc group or converted into an acetamide, which is useful for characterization and further synthetic manipulations nih.govresearchgate.net.

Table 2: Reagents for Staudinger Reduction

Step Reagent Product
1. Iminophosphorane Formation Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃) in an aprotic solvent (e.g., THF, ether) Iminophosphorane

| 2. Hydrolysis | Water (H₂O) | (1S)-2-amino-1-(4-methylphenyl)ethan-1-ol + Phosphine Oxide |

One-Pot Chemoenzymatic Cascades for Enantiomerically Pure 1,2-Amino Alcohols

A potential chemoenzymatic route to (1S)-2-amino-1-(4-methylphenyl)ethan-1-ol could involve a cascade of enzymatic reactions. For example, a process might start with a precursor that is converted into a β-hydroxy ketone. This intermediate could then be aminated by a transaminase enzyme to install the amino group with high stereoselectivity, yielding the final product nih.govresearchgate.net. The use of interconnected enzymatic steps, such as combining an alcohol dehydrogenase and a transaminase, can create redox-self-sufficient cycles, further enhancing the elegance and efficiency of the synthesis nih.govacs.org. These biocatalytic methods are valued for their high selectivity and operation under mild, environmentally friendly conditions researchgate.net.

Synthesis of Chiral Aziridines

Chiral aziridines are highly valuable synthetic intermediates due to the strain in their three-membered ring, which allows for regio- and stereoselective ring-opening reactions thieme-connect.de. They are precursors to a wide range of functionalized chiral compounds. β-azido alcohols like this compound are excellent precursors for the synthesis of chiral aziridines through intramolecular cyclization.

Intramolecular Cyclization Reactions from β-Azido Alcohols

The conversion of a β-azido alcohol to an aziridine is an intramolecular substitution reaction. The process requires the activation of the hydroxyl group to transform it into a good leaving group. A common method to achieve this is through a Mitsunobu-type reaction, where reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are used.

In this reaction, the hydroxyl group of this compound attacks the phosphine, which is activated by the azodicarboxylate. This in-situ activation converts the hydroxyl into a good leaving group. The azide group, acting as an internal nucleophile, then attacks the adjacent carbon, displacing the activated oxygen and closing the three-membered ring to form the chiral aziridine nih.gov. This intramolecular cyclization is an efficient method for creating the strained aziridine ring system researchgate.net.

Stereochemical Implications in Aziridine Ring Formation

The intramolecular cyclization of a β-azido alcohol to an aziridine proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. A key feature of the Sₙ2 reaction is the inversion of configuration at the electrophilic carbon center.

In the case of this compound, the hydroxyl group is at the C-1 position, which has an (S) configuration. During the cyclization, the azide group at C-2 attacks the C-1 carbon. This nucleophilic attack occurs from the side opposite to the leaving group (the activated hydroxyl group). Consequently, the stereochemistry at C-1 is inverted from (S) to (R). The stereocenter at C-2 is not part of the reaction and retains its original configuration. Therefore, the cyclization of this compound results in the formation of the corresponding trans-aziridine, specifically (2R)-2-azidomethyl-2-(4-methylphenyl)aziridine. This stereospecific outcome is crucial for controlling the stereochemistry of subsequent products derived from the aziridine ring-opening researchgate.net. The regioselectivity of aziridine ring-opening is largely determined by the substrate's structure illinois.edu.

Table 3: Stereochemical Outcome of Aziridine Formation

Starting Material Stereocenter (C-1) Reaction Type Stereochemical Outcome Product Configuration (C-1)

Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols

Alkene aziridination is a powerful method for creating chiral nitrogen-containing compounds. nih.govnih.gov A notable advancement in this area is the enantioselective aziridination of alkenyl alcohols, which is directed by the substrate itself. nih.govnih.govcam.ac.uk This method utilizes a network of non-covalent interactions between the alkenyl alcohol substrate, an achiral rhodium(II,II) tetracarboxylate dimer, and its associated cinchona alkaloid-derived cations. nih.govnih.gov These chiral cations create a defined chiral environment where the aziridination occurs, leading to high enantioselectivity. nih.govnih.gov

The hydroxyl group of the alkenyl alcohol plays a critical role in directing the reaction and achieving high enantiomeric excess (ee). nih.gov For instance, the removal of the terminal hydroxyl group from a substrate can cause a dramatic decrease in enantioselectivity, highlighting the substrate-directed nature of the reaction. nih.gov This methodology has been successfully applied to various classes of alkenes, including those not well-covered by previous protocols, and provides a predictable way to synthesize enantioenriched aziridine-alcohol products. nih.govnih.govcam.ac.uk

Table 1: Asymmetric Aziridination of Trishomoallylic Styrenyl Alcohols

EntrySubstrateCatalyst Loading (mol %)Enantiomeric Excess (ee) (%)
1Trishomoallylic Styrenyl Alcohol296
2Substrate without terminal -OH212
3Substrate with methylated -OH259

Data sourced from studies on substrate-directed enantioselective aziridination. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ("Click Chemistry")

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by Sharpless, characterized by high yields, mild reaction conditions, and tolerance of a wide range of functional groups. glenresearch.com This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govnih.govmdpi.com The use of a copper(I) catalyst is crucial as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal process and ensures the exclusive formation of the 1,4-regioisomer. nih.gov The versatility and reliability of CuAAC have led to its widespread application in various fields, including medicinal chemistry, materials science, and bioconjugation. nih.govrsc.org

A key application of this compound is in the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives. nih.gov By reacting this chiral azido alcohol with various alkynes through CuAAC, a diverse library of chiral triazoles can be generated with retention of stereochemistry. nih.gov The reaction is typically carried out using a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate to generate the active copper(I) species in situ. nih.gov The reaction conditions are generally mild, often proceeding at room temperature in a mixture of solvents like water and tert-butyl alcohol. nih.gov This method provides excellent yields of the desired chiral triazole products without racemization. nih.gov

Table 2: Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazoles via CuAAC

EntryAzido AlcoholAlkyneCatalyst SystemSolventYield (%)
1(1S)-2-azido-1-phenylethan-1-olMethyl propiolateCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O71
2(1S)-2-azido-3-methyl-1-phenylbutan-1-olMethyl propiolateCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O74

Data adapted from the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives from amino acids. nih.gov

The azide functionality in this compound can be utilized in intramolecular cyclization reactions to construct fused heterocyclic systems. airo.co.inmdpi.com For instance, after the formation of a triazole ring via CuAAC, subsequent chemical transformations can lead to the formation of more complex structures, such as morpholine-fused triazoles. The synthesis of such fused systems is of significant interest in medicinal chemistry due to their potential biological activities. airo.co.inmdpi.com The specific reaction pathways and conditions for these transformations depend on the nature of the substituents on the triazole ring and the desired final fused heterocyclic system. airo.co.inresearchgate.net

The principles of click chemistry, particularly the CuAAC reaction, are instrumental in the synthesis of oligomers and macromolecular scaffolds. researchgate.net Chiral building blocks like this compound can be incorporated into polymeric structures to create well-defined, chiral macromolecules. researchgate.net By using monomers containing either an azide or an alkyne group, polymerization can be achieved through stepwise CuAAC reactions. This approach allows for precise control over the structure and stereochemistry of the resulting polymer. Such chiral oligomers and macromolecules have potential applications in areas like chiral recognition, catalysis, and the development of novel biomaterials. researchgate.net

Other Functional Group Transformations

Beyond its use in aziridination and cycloaddition reactions, the functional groups in this compound and its derivatives can undergo various other transformations, expanding its synthetic utility.

Esters derived from 1,2-azido alcohols, including those structurally related to this compound, can be catalytically transformed into valuable α-amido ketones. researcher.life This transformation proceeds through a ruthenium-catalyzed reaction that involves the formation of an N-H imine with the liberation of nitrogen gas, followed by an intramolecular migration of the acyl group. researcher.life This method is advantageous as it does not require an external oxidant and provides access to a wide range of α-amido ketones. researcher.life These products can be further converted in a one-pot reaction into other important heterocyclic compounds like oxazoles and thiazoles. researcher.life

Regioselective Transformations of Azide and Hydroxyl Groups into Other Functionalities

The bifunctional nature of this compound, possessing both a hydroxyl group and an azide group at adjacent stereogenic centers, makes it a valuable chiral precursor in organic synthesis. The distinct reactivity of these two functional groups allows for regioselective transformations, enabling the specific modification of one group while the other remains intact. This selective functionalization is crucial for the synthesis of complex molecules, particularly vicinal amino alcohols and their derivatives, which are significant structural motifs in many biologically active compounds.

The primary regioselective transformations involve the conversion of the azide moiety into a primary amine or a triazole, and the protection or activation of the hydroxyl group for subsequent reactions.

Transformation of the Azide Group

The azide group is a versatile functional group that can be selectively transformed into other functionalities, most notably amines and triazoles, without affecting the adjacent hydroxyl group.

Mechanistic Insights and Computational Studies on 1s 2 Azido 1 4 Methylphenyl Ethan 1 Ol and Its Transformations

Elucidation of Reaction Mechanisms in Stereoselective Synthesis

The stereochemical outcome of a reaction is determined by the subtle energetic differences between diastereomeric transition states. Elucidating the mechanisms of stereoselective synthesis involves a detailed examination of these transition states and the interactions that lead to the preferential formation of one enantiomer over the other.

Substrate-Enzyme Interactions and Stereochemical Models in Biocatalysis

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high stereoselectivity often exhibited by enzymes. nih.gov The asymmetric reduction of the prochiral ketone, 2-azido-1-(4-methylphenyl)ethanone, to the corresponding (S)-alcohol is a key step in the synthesis of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol. This transformation is typically achieved using ketoreductases (KREDs), a class of oxidoreductases that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group.

The stereoselectivity of these enzymatic reductions can often be predicted and rationalized using stereochemical models, such as Prelog's rule. This rule considers the relative sizes of the substituents attached to the carbonyl carbon. For a ketone with a large (L) and a small (S) substituent, the enzyme will preferentially deliver the hydride to the Re or Si face, depending on the enzyme's active site topology, leading to a specific stereoisomer of the alcohol. In the case of 2-azido-1-(4-methylphenyl)ethanone, the 4-methylphenyl group is sterically larger than the azidomethyl group. Many ketoreductases follow Prelog's rule, which would predict the formation of the (S)-alcohol.

Studies on the enzymatic reduction of analogous α-azidoacetophenones have demonstrated the feasibility of producing both enantiomers of 2-azido-1-arylethanols with high optical purity. For instance, the reduction of 2-azido-1-phenylethanone and 2-azido-1-(4-chlorophenyl)ethanone has been successfully carried out using a recombinant carbonyl reductase from Candida magnoliae (CMCR) and an alcohol dehydrogenase from Saccharomyces cerevisiae (Ymr226c). nih.govfigshare.com These enzymes have been shown to produce the corresponding (S)- and (R)-alcohols in excellent enantiomeric excess (ee). nih.gov

The interaction between the substrate and the enzyme's active site is crucial for catalysis and stereoselectivity. Computational modeling and molecular dynamics simulations are valuable tools for understanding these interactions. nih.govnih.gov These studies can reveal the key amino acid residues involved in substrate binding and positioning, as well as the role of the cofactor. The binding of the substrate is often guided by a combination of hydrophobic interactions, hydrogen bonding, and steric complementarity within the active site. nih.gov For 2-azido-1-(4-methylphenyl)ethanone, the 4-methylphenyl group likely fits into a hydrophobic pocket of the enzyme, while the carbonyl and azido (B1232118) groups are positioned for hydride transfer from the nicotinamide cofactor.

Table 1: Biocatalytic Reduction of 2-Azido-1-arylethanones

SubstrateEnzymeProduct ConfigurationEnantiomeric Excess (ee)
2-azido-1-phenylethanoneCMCR(S)>99%
2-azido-1-phenylethanoneYmr226c(R)>99%
2-azido-1-(4-chlorophenyl)ethanoneCMCR(S)>99%

Data is for analogous compounds as reported in scientific literature. nih.gov

Transition State Analysis in Metal-Catalyzed Asymmetric Reactions

Metal-catalyzed asymmetric reduction, particularly asymmetric transfer hydrogenation (ATH), provides a powerful alternative to biocatalysis for the synthesis of chiral alcohols. mdpi.comliv.ac.ukmdpi.com These reactions typically employ a transition metal complex, such as ruthenium or rhodium, with a chiral ligand. The stereoselectivity of the reaction is dictated by the structure of the chiral catalyst and its interaction with the substrate in the transition state.

For the asymmetric reduction of 2-azido-1-(4-methylphenyl)ethanone, a plausible mechanism involves the formation of a metal-hydride species from a hydrogen donor, such as isopropanol or formic acid. The ketone substrate then coordinates to the chiral metal complex, and the hydride is transferred to the carbonyl carbon. The enantioselectivity arises from the differential stability of the two possible diastereomeric transition states, where the substrate approaches the metal-hydride complex from either its Re or Si face.

The Noyori-Ikariya catalysts, which feature a ruthenium center with a chiral diamine and an arene ligand, are highly effective for the ATH of aromatic ketones. mdpi.com The mechanism is believed to involve a concerted, outer-sphere hydride transfer from the metal-hydride to the carbonyl carbon, which is held in proximity through hydrogen bonding between the N-H group of the ligand and the carbonyl oxygen of the substrate. nih.govacs.org The stereochemical outcome is determined by the steric and electronic interactions between the substrate's substituents and the chiral ligands in the six-membered pericyclic transition state. The larger 4-methylphenyl group and the smaller azidomethyl group will adopt specific orientations to minimize steric clashes with the chiral ligand, leading to the preferential formation of one enantiomer.

Table 2: Key Interactions in a Plausible Transition State for Asymmetric Transfer Hydrogenation

Interaction TypeDescriptionInfluence on Stereoselectivity
Steric RepulsionRepulsion between the ketone's substituents and the chiral ligand.Favors the transition state with minimal steric hindrance.
Hydrogen BondingInteraction between the catalyst's N-H group and the ketone's carbonyl oxygen.Orients the substrate for hydride transfer.
CH-π InteractionsInteraction between a C-H bond of the ligand and the aromatic ring of the substrate.Can contribute to the stability of one transition state over the other. acs.org

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of molecular structure, reactivity, and reaction mechanisms at the atomic level.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound is crucial for its chemical and biological properties. Conformational analysis using DFT can identify the most stable conformations (rotamers) of the molecule by calculating the potential energy surface as a function of dihedral angles. For this molecule, the key dihedral angles to consider are those around the C1-C2 bond and the C1-aryl bond.

The relative energies of the different conformers are determined by a balance of steric and electronic effects, including intramolecular hydrogen bonding between the hydroxyl group and the azide (B81097) group. By identifying the global minimum energy conformation, computational methods can provide insights into the preferred shape of the molecule in solution. While no specific conformational analysis for this compound has been reported, studies on similar chiral alcohols, such as endo-borneol, have shown that DFT calculations can accurately predict the number of thermally accessible stable conformations. nih.gov

Furthermore, computational methods can be used to predict stereochemical outcomes. By calculating the energies of the diastereomeric transition states leading to the (S) and (R) products, the enantiomeric excess of a reaction can be estimated. This requires accurate modeling of the catalyst-substrate complex and the transition state structures.

Energetic Profiles of Reaction Pathways and Activation Barriers

DFT calculations can be employed to map out the entire energetic profile of a reaction pathway, from reactants to products, including any intermediates and transition states. This provides a quantitative measure of the activation barriers for each step of the reaction. For the synthesis of this compound, this would involve calculating the energy of the reactants (ketone, reducing agent, and catalyst), the transition state for hydride transfer, and the final alcohol product.

The calculated activation barrier (the energy difference between the reactants and the transition state) is directly related to the reaction rate. By comparing the activation barriers for the formation of the (S) and (R) enantiomers, the stereoselectivity of the reaction can be rationalized. Lower activation barriers correspond to faster reaction rates. A significant difference in the activation barriers for the two enantiomeric pathways will result in high enantioselectivity.

Studies on Chirality Transfer and Stereocontrol Mechanisms

The fundamental question in asymmetric catalysis is how the chirality of the catalyst is transferred to the substrate to create a chiral product. DFT calculations can provide detailed insights into this process by analyzing the geometry and electronic structure of the transition state.

In the case of biocatalysis, computational docking and molecular dynamics simulations can model the binding of 2-azido-1-(4-methylphenyl)ethanone within the active site of a ketoreductase. These simulations can reveal how the chiral environment of the active site forces the substrate to adopt a specific orientation, exposing one of the carbonyl faces to the hydride donor.

For metal-catalyzed reactions, DFT can be used to model the full catalytic cycle. By analyzing the non-covalent interactions (e.g., steric repulsion, hydrogen bonding, CH-π interactions) between the chiral ligand and the substrate in the transition state, the origin of stereocontrol can be pinpointed. acs.org These calculations can help to explain why a particular catalyst favors the formation of one enantiomer and can guide the design of new, more selective catalysts.

Molecular Dynamics Simulations for Catalytic Systems

Molecular dynamics (MD) simulations have emerged as a powerful tool to elucidate the complex interactions and dynamic processes that occur within catalytic systems at an atomic level. While specific MD studies focusing exclusively on the catalytic transformations of this compound are not extensively documented in the literature, the principles derived from simulations of analogous systems, such as enzyme-catalyzed reactions and reactions in solution, provide significant insights. These simulations can model the conformational changes of both the substrate and catalyst, the role of solvent molecules, and the energetics of reaction pathways.

In the context of enzymatic reactions involving β-azido alcohols, MD simulations can be employed to understand the binding dynamics and the specific interactions within the enzyme's active site that lead to catalysis. For instance, simulations can reveal how an enzyme adjusts its conformation to accommodate the substrate and facilitate the chemical transformation. The binding affinity and stability of the enzyme-substrate complex can be assessed through these simulations, providing a rationale for the observed enantioselectivity in enzymatic resolutions of racemic β-azido alcohols.

Reactive quantum-mechanical molecular dynamics (QMD) simulations represent a frontier in this field, allowing for the direct simulation of chemical reactions. chemrxiv.orgchemrxiv.org This approach can be particularly valuable for studying the transformations of this compound, such as its conversion to other chiral molecules. By modeling the electronic structure changes during the reaction, QMD can help to identify transition states and reaction intermediates, offering a detailed mechanistic picture that is often difficult to obtain experimentally.

The insights gained from MD and QMD simulations are crucial for the rational design of more efficient and selective catalysts for the transformations of β-azido alcohols. By understanding the subtle interplay of forces that govern the catalytic process, researchers can modify existing catalysts or design new ones with improved performance.

Structure-Reactivity Relationships within β-Azido Alcohol Scaffolds

The reactivity of β-azido alcohols, including this compound, is intricately linked to their molecular structure. Computational studies, often employing quantum mechanics, have been instrumental in establishing quantitative structure-reactivity relationships (QSRR) for this class of compounds. chemrxiv.org These studies help to elucidate how variations in the molecular structure influence the reaction outcomes and rates.

One of the key aspects of the structure-reactivity relationship in β-azido alcohols is the interplay between the hydroxyl and azido functional groups. The relative orientation of these groups, governed by the stereochemistry of the molecule, can significantly impact their reactivity. For example, intramolecular interactions, such as hydrogen bonding between the hydroxyl and azido groups, can influence the molecule's conformation and, consequently, its accessibility to reagents. researchgate.net

Computational models have been developed to predict the enantioselectivity of reactions involving β-azido alcohols. nih.gov These models often consider various structural and energetic parameters to explain why one enantiomer reacts faster or yields a different product compared to the other. For instance, in the oxidation of secondary alcohols, the steric and electronic properties of the substituents on the alcohol play a crucial role in determining the reaction's stereochemical outcome.

Furthermore, the nature of the substituents on the aromatic ring can also modulate the reactivity of the entire molecule. In the case of this compound, the methyl group on the phenyl ring can influence the electronic properties of the molecule, which in turn can affect the rates and mechanisms of its transformations.

The following table summarizes some key structural features and their expected influence on the reactivity of β-azido alcohols, based on general principles from computational studies.

Structural FeatureInfluence on Reactivity
Stereochemistry at C1Determines the spatial orientation of substituents, affecting enzyme-substrate interactions and the stereochemical outcome of reactions.
Position of the Azido GroupInfluences intramolecular interactions and can participate in neighboring group participation, affecting reaction rates and mechanisms.
Substituents on the Aromatic RingModulate the electronic properties of the molecule, which can impact the stability of intermediates and transition states.
Solvent EnvironmentCan influence the conformation of the molecule and the energetics of the reaction pathway through solvation effects.

By systematically studying these structure-reactivity relationships, researchers can gain a deeper understanding of the chemical behavior of β-azido alcohols and develop predictive models for their transformations. This knowledge is invaluable for the design of new synthetic methodologies and the optimization of existing ones.

Stereochemical Considerations and Absolute Configuration Assignment

Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)

The enantiomeric excess (e.e.) of a sample of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol quantifies the predominance of one enantiomer over the other. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) being the most common and reliable method. nih.govnih.gov

Chiral HPLC separates the enantiomers based on their differential interactions with the chiral stationary phase, leading to different retention times. For compounds structurally similar to this compound, such as 1-phenylethanol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective. nih.govmdpi.com The separation is typically achieved under normal-phase conditions using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol). mdpi.com The enantiomers are detected using a UV detector, and the e.e. is calculated from the relative areas of the two enantiomer peaks in the chromatogram.

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Excess Determination of 1-Aryl-Ethanol Derivatives
ParameterCondition
ColumnChiralcel OB / Lux Cellulose-3
Mobile Phasen-heptane / 2-propanol / trifluoroacetic acid (98.7/1.3/0.15, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature15 °C

Other methods for determining e.e. include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and fluorescence-based assays. nih.govacs.org In NMR, a chiral auxiliary can form diastereomeric complexes with the enantiomers, resulting in distinguishable signals whose integration allows for the calculation of e.e. acs.org Fluorescence-based methods rely on the formation of diastereomeric complexes that exhibit distinct fluorescence intensities, enabling high-throughput screening. nih.gov

Correlating Absolute Configuration to Synthetic Precursors and Products

The absolute configuration of this compound is established by the stereochemistry of the synthetic route employed. The two primary enantioselective strategies for its preparation are the asymmetric reduction of the prochiral ketone, 2-azido-1-(4-methylphenyl)ethanone, and the regioselective ring-opening of a chiral epoxide precursor, (S)-2-(4-methylphenyl)oxirane.

In the asymmetric reduction pathway, the absolute configuration of the resulting alcohol is directly determined by the chirality of the catalyst used. For instance, enzymatic reduction using an alcohol dehydrogenase, such as KRED-NADH-110, can yield the (1S)-alcohol with very high enantiomeric excess (>99% ee). vulcanchem.com The stereochemical outcome is predictable based on the known selectivity of the enzyme for reducing the carbonyl group from a specific face.

Alternatively, starting with a precursor of known absolute configuration, such as (S)-styrene oxide or a derivative, ensures the configuration of the final product. The ring-opening of an epoxide with an azide (B81097) ion typically proceeds via an SN2 mechanism. utwente.nl This results in an inversion of configuration at the carbon center that is attacked. When (S)-2-(4-methylphenyl)oxirane is used, the azide attacks the benzylic carbon, inverting its configuration from (S) to (R), while the other stereocenter is not formed, leading to the (1S)-product after workup.

The absolute configuration, once established, can be experimentally verified using methods like X-ray crystallography of a suitable crystalline derivative. More commonly, spectroscopic methods are used, such as the application of Mosher's method, which involves forming diastereomeric esters with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.net Analysis of the ¹H NMR spectra of these diastereomers allows for the unambiguous assignment of the absolute configuration at the carbinol center. Another advanced technique is the competing enantioselective acylation (CEA) method, which can determine the configuration even in a mixture of compounds. nih.gov

Influence of Substituent Effects on Stereoselectivity

Substituent effects play a crucial role in directing the stereoselectivity of the synthesis of this compound, particularly in the key bond-forming step. In the context of epoxide ring-opening, the electronic nature of the substituent on the phenyl ring influences the regioselectivity of the azide nucleophile's attack.

The reaction of a styrene (B11656) oxide derivative with an azide source can potentially yield two regioisomers. The azide can attack either the terminal (α) carbon or the benzylic (β) carbon of the epoxide ring. The presence of the 4-methylphenyl (p-tolyl) group significantly influences this selectivity. The methyl group is weakly electron-donating through induction and hyperconjugation. This property helps to stabilize any partial positive charge that develops at the benzylic carbon in the transition state. utwente.nl

Under neutral or basic conditions, the reaction follows an SN2 mechanism, where steric hindrance is the primary factor, favoring attack at the less substituted terminal carbon. However, with aromatic substituents, electronic effects become dominant. utwente.nl The benzylic carbon can better sustain a partial positive charge due to resonance stabilization with the aromatic ring. This electronic preference directs the incoming azide nucleophile to attack the benzylic position, leading to the desired regioisomer. utwente.nl

Table 2: Influence of Aromatic Substituents on the Regioselectivity of Epoxide Ring-Opening
Substituent (at para-position)Electronic EffectInfluence on Benzylic Cation StabilityFavored Site of Azide Attack
-NO₂Strongly Electron-WithdrawingDestabilizingTerminal Carbon
-HNeutralModerate StabilizationBenzylic Carbon (often mixed)
-CH₃Weakly Electron-DonatingStabilizingBenzylic Carbon
-OCH₃Strongly Electron-DonatingStrongly StabilizingBenzylic Carbon

In asymmetric reduction of the precursor ketone, the 4-methyl substituent can also exert a subtle steric and electronic influence on the approach of the hydride to the carbonyl group, which may affect the efficiency and selectivity of the chiral catalyst, although the catalyst's own stereodirecting properties are generally dominant.

Advanced Methodologies and Future Directions in β Azido Alcohol Research

Development of More Sustainable and Environmentally Friendly Synthetic Protocols for Chiral Azido (B1232118) Alcohols

A significant trend in modern chemistry is the development of green and sustainable synthetic processes. For chiral azido alcohols, this involves moving away from stoichiometric reagents and harsh reaction conditions towards catalytic and biocatalytic methods. A highly sustainable approach involves the use of enzymes, which operate under mild conditions and often exhibit exceptional stereoselectivity.

One such environmentally friendly strategy employs alcohol dehydrogenases (ADHs) for the asymmetric reduction of α-azido ketones. rsc.org A novel ADH, SmADH2, isolated from Stenotrophomonas maltophilia, has demonstrated remarkable tolerance to high concentrations of 2-propanol (up to 80% v/v), which is used as both a solvent and a sacrificial substrate for cofactor regeneration. rsc.org This system's efficiency is further enhanced by a thermostatic bubble column reactor (TBCR) that removes the inhibitory acetone byproduct via gas flow, allowing for high substrate loading (>150 g L⁻¹) and eliminating the need for external coenzymes. rsc.org This integrated biocatalytic system represents a significant step towards industrial-scale green synthesis of chiral alcohols. rsc.org

Table 1: Comparison of Sustainable Synthetic Methods for Chiral Alcohols

Methodology Catalyst/System Key Advantages Reference
Asymmetric Bioreduction Alcohol Dehydrogenase (SmADH2) in TBCR High substrate loading, no external coenzymes, byproduct removal, high tolerance to co-solvent. rsc.org
Whole-Cell Bioreduction Marine-derived fungi Minimally polluting, uses readily available and sustainable catalysts. researchgate.net

Exploration of Flow Chemistry Applications for Enhanced Efficiency and Scalability

Flow chemistry, or continuous-flow processing, offers substantial advantages over traditional batch methods, particularly for reactions involving potentially hazardous reagents like organic azides. researchgate.netacs.org The small internal volume of microreactors enhances heat transfer and mixing, allowing for highly controlled and safe reaction conditions. researchgate.net This is crucial for managing the exothermic nature of many azide (B81097) syntheses and mitigating the risks associated with the formation of explosive intermediates like hydrazoic acid. acs.org

Expansion of Substrate Scope for Asymmetric Reactions to Diverse Azido Alcohol Derivatives

A primary goal in developing new synthetic methods is to broaden their applicability to a wide range of substrates. Traditional methods for synthesizing β-azido alcohols often have a limited substrate scope. chemrevlett.com Recent advancements have focused on creating more versatile catalytic systems capable of accommodating diverse functional groups and complex molecular scaffolds.

For example, manganese-catalyzed aerobic hydroxyazidation of alkenes has shown high regioselectivity and tolerance for various sensitive functional groups, including nitriles, nitro groups, esters, and halides. chemrevlett.com This method is effective for both aromatic and aliphatic alkenes. chemrevlett.com Similarly, enzymatic cascade reactions have expanded the synthetic toolbox. A dual-enzyme cascade combining an engineered styrene (B11656) monooxygenase and a halohydrin dehalogenase (HHDH) enables the asymmetric azidohydroxylation of various styrene derivatives, producing chiral 1,2-azido alcohols with up to two stereocenters. nih.gov

Furthermore, novel catalytic approaches are addressing longstanding challenges, such as the functionalization of sterically hindered alkenes. nih.gov While terminal styrenes are common substrates, the development of systems for di- or trisubstituted unactivated alkenes remains a significant challenge. nih.gov A substrate-directed enantioselective aziridination of alkenyl alcohols, inspired by directed epoxidation strategies, has shown promise in expanding the reaction scope to these less reactive alkene classes. nih.gov These advancements are crucial for accessing a wider variety of structurally diverse azido alcohol derivatives for use in drug discovery and materials science.

Design of Novel Catalytic Systems for Superior Enantioselectivity and Regioselectivity

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules. The development of novel catalytic systems is at the heart of this endeavor, aiming for ever-higher enantioselectivity (control of chirality) and regioselectivity (control of position).

One innovative approach is the dynamic kinetic resolution (DKR) of racemic β-azido alcohols. This method combines the enantioselective acylation of an alcohol catalyzed by an enzyme, such as Candida antarctica lipase B (Novozyme 435), with an in-situ racemization of the unreacted alcohol enantiomer, catalyzed by a ruthenium complex. organic-chemistry.orgresearchgate.net This chemoenzymatic process can theoretically convert an entire racemic mixture into a single enantiomerically pure product, achieving conversions up to 98% and enantiomeric excesses (ee) up to 99%. organic-chemistry.orgresearchgate.net

In the realm of metal catalysis, new strategies are emerging that move beyond traditional ligand-centered chirality. One such system for enantioselective aziridination employs an achiral transition metal complex that is rendered anionic and then ion-paired with a chiral cation derived from a cinchona alkaloid. nih.gov This "off-complex" location of the chiral controller represents an unconventional and effective method for inducing asymmetry. nih.gov Another example is the development of a titanium-mediated system using a simple chiral Schiff base for the highly practical and selective haloazidation of allylic alcohols, where the catalyst controls both regio- and enantioselectivity. nih.gov

Table 2: Examples of Novel Catalytic Systems in β-Azido Alcohol Synthesis

Catalytic System Reaction Type Key Feature Reference
Lipase + Ru-complex Dynamic Kinetic Resolution (DKR) Combines enzymatic resolution with metal-catalyzed racemization for high conversion and ee. organic-chemistry.orgresearchgate.net
Ti-Schiff Base Complex Enantioselective Haloazidation Catalyst-controlled regio- and enantioselectivity for allylic alcohols. nih.gov
Chiral Cation / Achiral Anionic Metal Complex Asymmetric Aziridination Chirality is located "off-complex" on a counter-ion. nih.gov

Investigation of New Chemical Transformations for β-Azido Alcohols to Access Underexplored Molecular Architectures

The synthetic utility of β-azido alcohols lies in their capacity to be converted into other valuable functional groups and molecular frameworks. Research continues to uncover new transformations that expand their role as versatile building blocks.

A novel one-carbon degradative transformation has been reported where β-azido alcohols are oxidized to yield nitriles with one less carbon atom. acs.orgnih.gov This reaction proceeds under mild conditions and provides a new synthetic disconnection for accessing nitrile-containing compounds from readily available precursors. acs.orgnih.gov

Beyond degradation, β-azido alcohols are key precursors for a variety of nitrogen-containing heterocycles and functional molecules. chemrevlett.com The azide group can be readily reduced to a primary amine, providing access to important β-amino alcohols. chemrevlett.com Alternatively, the azide can participate in [3+2] cycloaddition reactions ("click chemistry") with alkynes to form β-hydroxy triazoles. chemrevlett.comnih.gov Intramolecular reactions can also be exploited; for example, the conversion of β-azido alcohols into chiral aziridines is a common and valuable transformation. organic-chemistry.org The products of these transformations are themselves important targets, found in numerous bioactive compounds and used as chiral ligands in asymmetric synthesis. chemrevlett.comrsc.org The ongoing exploration of the reactivity of the azido alcohol motif promises to unlock access to new and underexplored molecular architectures.

Q & A

Basic Research Questions

Q. What are the stereoselective synthesis methods for (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol?

  • Methodological Answer : The compound can be synthesized via enzymatic cascades inspired by styrene monooxygenase systems. For example, a bienzymatic system (e.g., StyA and StyB) enables asymmetric azidohydroxylation of styrene derivatives, yielding enantiomerically enriched products. Substituting the aryl group with a 4-methylphenyl moiety and optimizing reaction conditions (e.g., pH, cofactor regeneration) can achieve the (1S)-configuration . Iron phthalocyanine catalysts under aerobic conditions also facilitate Markovnikov-selective hydroxylation of alkynes, which could be adapted by starting with 4-methylphenylacetylene and introducing the azide group post-hydroxylation .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 7.11–6.78 ppm, doublets for para-substituted methylphenyl), the chiral methine proton (δ 4.75 ppm, quartet), and the azide-bearing CH₂ group (δ ~3.5–4.0 ppm).
  • IR : A strong absorption band near ~2100 cm⁻¹ confirms the azide (-N₃) group.
  • GC-MS : Retention times and fragmentation patterns (e.g., loss of N₂) help verify purity and structural integrity. Reference standards and spiking experiments are critical for unambiguous identification .

Q. What are the primary reactivity pathways for this compound?

  • Methodological Answer :

  • Reduction : The azide group can be reduced to an amine using Staudinger conditions (e.g., PPh₃/H₂O) or catalytic hydrogenation (Pd/C, H₂), yielding (1S)-2-amino-1-(4-methylphenyl)ethan-1-ol, a potential chiral building block.
  • Click Chemistry : The azide participates in Huisgen cycloaddition with alkynes (e.g., Cu-catalyzed "click" reactions) to form triazoles, useful in bioconjugation or polymer chemistry.
  • Oxidation : The alcohol can be oxidized to a ketone (e.g., using CrO₃) if the azide is stabilized during the reaction .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the synthesis of this compound?

  • Methodological Answer :

  • Enzymatic Engineering : Modify monooxygenase enzymes (e.g., StyA) via directed evolution to enhance substrate specificity for 4-methylphenyl groups. Screen mutant libraries using high-throughput assays with fluorescent or colorimetric readouts.
  • Chiral Auxiliaries : Introduce temporary chiral ligands (e.g., Evans oxazolidinones) during azidohydroxylation to bias the stereochemical outcome.
  • Computational Modeling : Use DFT calculations to predict transition-state geometries and identify catalysts (e.g., organocatalysts) that favor the (1S)-configuration .

Q. How to resolve contradictions in spectral data for this compound?

  • Methodological Answer : Contradictions may arise from:

  • Dynamic Effects : Rotameric equilibria in the azide-bearing CH₂ group can split NMR signals. Use variable-temperature NMR to coalesce peaks.
  • Impurity Interference : Trace solvents or byproducts (e.g., unreacted alkyne) may overlap signals. Employ advanced purification (e.g., prep-HPLC) and 2D NMR (COSY, HSQC) for unambiguous assignment.
  • Stereochemical Purity : Chiral GC or HPLC with a polysaccharide column can distinguish enantiomers if optical rotation data conflicts with synthetic claims .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., TAAR1, a trace amine-associated receptor). The azide and hydroxyl groups may form hydrogen bonds with active-site residues.
  • MD Simulations : Run GROMACS simulations to assess stability of the compound in binding pockets over nanosecond timescales.
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Azide Stability : Avoid heating or mechanical shock, as organic azides can decompose explosively. Store in dilute solutions (< 10% w/v) at 4°C.
  • Ventilation : Use fume hoods for synthesis and purification to prevent inhalation of azide vapors.
  • Waste Disposal : Quench excess azides with sodium nitrite/acid to generate inert nitrogen gas before disposal .

Future Research Directions

Q. What unexplored applications exist for this compound in drug discovery?

  • Methodological Answer :

  • Proteolysis-Targeting Chimeras (PROTACs) : Utilize the azide for bioorthogonal conjugation to E3 ligase ligands, enabling targeted protein degradation.
  • Antimicrobial Agents : Screen derivatives against multidrug-resistant bacteria; the 4-methylphenyl group may enhance membrane penetration.
  • Biomaterial Synthesis : Incorporate into hydrogels via click chemistry for controlled drug-release systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.